ethyl 4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine-1-carboxylate
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Overview
Description
ethyl 4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a naphthyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The naphthyl sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
ethyl 4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine-1-carboxylate is unique due to the presence of the naphthyl sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C19H24N2O5S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-17-9-10-18(16-8-6-5-7-15(16)17)27(23,24)21-13-11-20(12-14-21)19(22)26-4-2/h5-10H,3-4,11-14H2,1-2H3 |
InChI Key |
UGBDKDBCNPSRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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